molecular formula C17H20N6O2S B5560439 2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide

2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide

Cat. No. B5560439
M. Wt: 372.4 g/mol
InChI Key: YVXDOAUOLUPQHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves multistep reactions, starting with the preparation of core structures followed by various functionalization steps. For example, the synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives involves the establishment of structures through MS, IR, CHN, and 1H NMR spectral data, indicating a complex synthetic route that might be applicable to our compound of interest (Huicheng Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using spectroscopic methods like NMR and X-ray crystallography. For instance, compounds with similar structures have been characterized by IR, 1H NMR, and elemental analyses, which help in understanding the arrangement of atoms and functional groups within the molecule (P. Yu et al., 2014).

Chemical Reactions and Properties

Compounds containing 1,2,4-triazole and 1,3,4-thiadiazole units participate in various chemical reactions, primarily due to the reactivity of these heterocycles. They can undergo reactions like cyclization, condensation, and substitution, which are crucial for modifying their chemical properties for specific applications (D. Ismailova et al., 2014).

Scientific Research Applications

Synthesis and Insecticidal Assessment

One application of related chemical structures involves the synthesis and evaluation as insecticidal agents. For instance, compounds incorporating thiadiazole moiety have been synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. The study involved synthesizing various heterocycles and evaluating their effectiveness as insecticidal agents, showcasing the potential agricultural applications of such compounds (Fadda et al., 2017).

Anticancer Potential

Research has also explored the anticancer potential of derivatives similar to the specified compound. For instance, new oxadiazole, thiadiazole, and triazole derivatives have been synthesized and evaluated for their effects on A549 human lung adenocarcinoma and C6 rat glioma cell lines. These studies are crucial in identifying potential therapeutic agents targeting cancer progression mechanisms, such as inhibiting matrix metalloproteinases (MMPs), which play a significant role in tumor progression, angiogenesis, and metastasis (Özdemir et al., 2017).

Antibacterial and Antifungal Activities

Compounds with structures similar to the specified chemical have been synthesized and screened for their antimicrobial activity. Such studies highlight the potential use of these compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi. For example, the synthesis of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus and their evaluation for antimicrobial activity against various bacterial and fungal strains demonstrate the medical and pharmaceutical relevance of these compounds (Rezki, 2016).

properties

IUPAC Name

2-(4-benzyl-3-methyl-5-oxo-1,2,4-triazol-1-yl)-N-methyl-N-[(4-methylthiadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2S/c1-12-15(26-20-18-12)10-21(3)16(24)11-23-17(25)22(13(2)19-23)9-14-7-5-4-6-8-14/h4-8H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXDOAUOLUPQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)CN(C)C(=O)CN2C(=O)N(C(=N2)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide

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